Scientific Field: Plant Biology
Application Summary: Decanamides, specifically N-isobutyl decanamide, have been found to activate Jasmonic Acid (JA) biosynthesis and signaling pathways in plants, which can confer resistance to certain pathogens.
Methods of Application: In the study, Arabidopsis thaliana was exposed to N-isobutyl decanamide.
Results: The application of N-isobutyl decanamide resulted in an increase in the expression of genes encoding enzymes for JA biosynthesis. This occurred in parallel with JA, nitric oxide (NO), and H2O2 accumulation.
Scientific Field: Microbiology
Methods of Application: A number of N,N-disubstituted decanamides were prepared and characterized.
Results: Several of the prepared decanamides exhibited a broad spectrum and high level of activity against all or most of the test organisms.
Application Summary: Alkamides, including N-isobutyl decanamide, have been found to regulate root and shoot development in Arabidopsis.
Methods of Application: Arabidopsis seedlings were exposed to N-isobutyl decanamide, and the responses of the roots were compared to a range of natural and synthetic compounds.
Results: N-isobutyl decanamide was found to be the most active in regulating primary root growth and lateral root formation.
Scientific Field: Dermatology
Application Summary: Ceramide derivatives, including decanamide, have been found to affect keratinocyte differentiation.
Methods of Application: Several ceramide derivatives were synthesized and their effects on keratinocyte differentiation were investigated.
Application Summary: Alkamides, including N-isobutyl decanamide, have been found to alter root development through reactive oxygen species (ROS) signalling.
Methods of Application: Arabidopsis was treated with the alkamide affinin, and the in-situ accumulation of H2O2 in lateral root emergence sites and primary root meristems was observed.
Results: The study found that ROS sourced from PRX34, RBOHC and RBOHD were involved in the promotion of lateral root emergence by alkamides.
Scientific Field: Pharmacology
Methods of Application: Several methods have been employed for their identification as well as isolation and several in vitro and in vivo studies have revealed their therapeutic effects in various diseases.
Decanamide, also known as n-Decanamide or decanoic acid amide, is an organic compound with the molecular formula and a molecular weight of approximately 171.28 g/mol. It is classified as a primary fatty amide and is structurally related to decanoic acid. Decanamide appears as a white solid or waxy substance at room temperature and possesses a characteristic fatty odor. Its chemical structure consists of a long hydrocarbon chain (decane) attached to an amide functional group, making it hydrophobic in nature while still exhibiting some polar characteristics due to the amide group .
Currently, there is no well-defined mechanism of action specific to decanamide. Research on its potential biological activity or interaction with other molecules is not available.
Decanamide exhibits several biological activities, including:
Decanamide can be synthesized through several methods:
Decanamide has various applications across multiple industries:
Interaction studies involving decanamide have focused on its role in enhancing drug delivery systems. Research indicates that when combined with certain drugs, decanamide improves their permeability across biological membranes. This property is particularly useful in transdermal drug delivery formulations where enhanced absorption is desired .
Several compounds share structural similarities with decanamide, including:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Octanamide | Shorter carbon chain; used in similar applications. | |
| Dodecanamide | Longer carbon chain; exhibits similar properties but with different solubility characteristics. | |
| N,N-Dimethyl Decanamide | A derivative with enhanced solubility; used in specialized applications. |
Decanamide's unique combination of properties—such as its balance between hydrophobicity and mild polarity—makes it particularly effective as a skin penetration enhancer compared to its shorter or longer-chain analogs. Its biological activities further distinguish it from similar compounds, making it valuable in both cosmetic formulations and pharmaceutical applications .
Irritant